
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N’-propylurea” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a cyclopropyl group at one end and a propylurea group at the other end .Chemical Reactions Analysis
As a urea derivative, this compound might participate in reactions typical for ureas, such as hydrolysis. The thiadiazole ring could potentially undergo reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N'-propylurea derivatives have shown promise in antimicrobial and antifungal applications. For instance, compounds with thiadiazole moieties have demonstrated potent antimicrobial properties against a range of microbes (Ravindra Kumar & Hament Panwar, 2015). Similarly, other derivatives have been synthesized for potential antibacterial and antifungal activities, as seen in the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives (Husam A. Ameen & Ahlam J. Qasir, 2017).
Anticancer Activity
Compounds containing the 1,3,4-thiadiazole structure have shown significant potential in anticancer research. A study synthesizing derivatives linked with phenyl thiourea, benzothiazole, and imidazo[2,1-b][1,3,4]thiadiazole demonstrated potent antileukemic activity, particularly against Human Leukemia-60 cell lines (Stephen Paul Avvaru et al., 2020). In another study, disulfide derivatives containing 1,3,4-thiadiazole moiety exhibited significant antiproliferative activities against various cancer cell lines, offering a new pathway for antitumor agent research (L. Sha et al., 2015).
Insecticidal Activities
Thiadiazole derivatives have also been explored for their insecticidal properties. For example, N-(substitutedaryloxyacetyl amino)-N'-(1-methylcyclohexylacyl) thiourea and its cyclization products showed promising insecticidal activities, illustrating the potential for these compounds in agricultural applications (L. Jia, 2015).
Diuretic and QSAR Analysis
Investigations into the diuretic activity of N-(1,3,4-thiadiazol-2-yl)substituted amides of alkanecarboxylic acids, closely related to the chemical structure , have shown pronounced diuretic properties. This study not only highlighted their potential as diuretic agents but also conducted a quantitative structure-activity relationship (QSAR) analysis, which is crucial for predicting the activity of new potential diuretics (І. Drapak, 2019).
Dyeing Performance in Textiles
The derivatives of thiadiazoles, such as N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, have been utilized in the synthesis of acid dyes for textile applications, demonstrating their versatility beyond medicinal chemistry (G. Malik et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c1-2-5-10-8(14)11-9-13-12-7(15-9)6-3-4-6/h6H,2-5H2,1H3,(H2,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOQHUQZHHVXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=NN=C(S1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
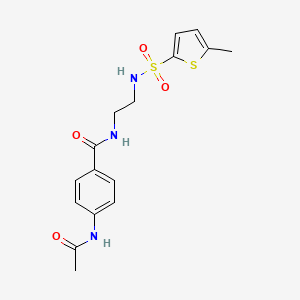

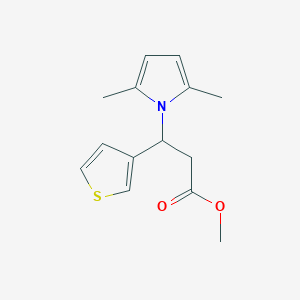
![2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2422561.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)
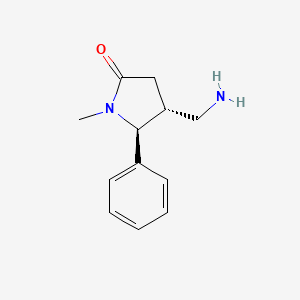
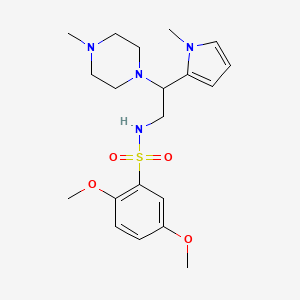
![2-[(3-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2422569.png)


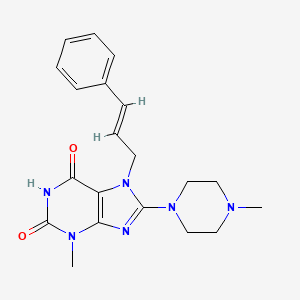
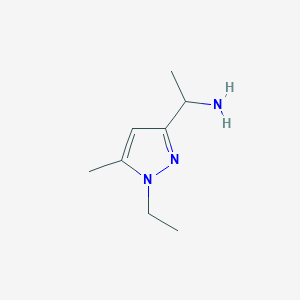
![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422575.png)

